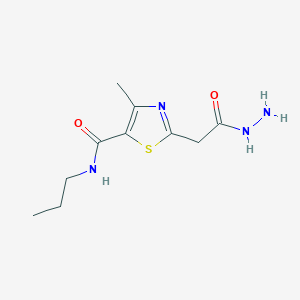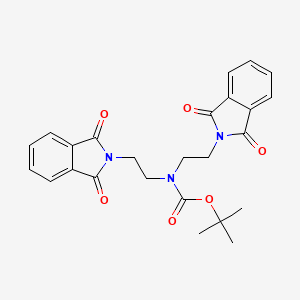
t-Butyl bis(2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
T-Butyl bis(2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate is a chemical compound with the CAS number 1246302-31-7 . It has a molecular weight of 463.49 . The compound is typically stored at temperatures between 2-8°C . It is a white to yellow solid .
Molecular Structure Analysis
The molecular formula of this compound is C25H25N3O6 . The InChI code for this compound is 1S/C25H25N3O6/c1-25(2,3)34-24(33)26(12-14-27-20(29)16-8-4-5-9-17(16)21(27)30)13-15-28-22(31)18-10-6-7-11-19(18)23(28)32/h4-11H,12-15H2,1-3H3 .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 463.49 and a molecular formula of C25H25N3O6 . The compound is typically stored at temperatures between 2-8°C .Mécanisme D'action
The mechanism of action of t-BuBDC is not well understood. However, it is believed that the compound acts as a proton transfer agent, transferring protons from the substrate to the reaction medium. This proton transfer is believed to be the key step in the synthesis of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of t-BuBDC are not well understood. However, it is believed that the compound may have some effects on the metabolism of certain compounds. In addition, it is believed that t-BuBDC may have some effect on the activity of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using t-BuBDC in laboratory experiments include its low cost, its availability, and its relative stability. However, there are some limitations to its use. For example, t-BuBDC is not very soluble in water, and it is not suitable for reactions involving strong acids or bases. In addition, t-BuBDC is not very stable in the presence of light and air, and it can decompose at temperatures above 80°C.
Orientations Futures
Future research on t-BuBDC should focus on further elucidating its mechanism of action, understanding its biochemical and physiological effects, and exploring its potential applications. In addition, research should be conducted to identify new methods of synthesizing t-BuBDC and to develop more efficient and cost-effective methods of using it in laboratory experiments. Furthermore, research should be conducted to explore the potential applications of t-BuBDC in the pharmaceutical and food industries. Finally, research should be conducted to explore the potential toxicity of t-BuBDC and to identify ways to reduce its toxicity.
Méthodes De Synthèse
T-BuBDC can be synthesized by a number of different methods. The most commonly used method is the reaction of 1,3-dioxoisoindoline with t-butyl alcohol in the presence of a base, such as sodium hydroxide. The reaction is typically carried out at temperatures between 60 and 80°C. The reaction yields t-BuBDC in a yield of 80-90%.
Applications De Recherche Scientifique
T-BuBDC has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of various compounds, including drugs, pesticides, and food additives. It has also been used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of optically active compounds. In addition, t-BuBDC has been used in the synthesis of polymers with improved properties and as a reagent in the synthesis of polymers with improved properties.
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N,N-bis[2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O6/c1-25(2,3)34-24(33)26(12-14-27-20(29)16-8-4-5-9-17(16)21(27)30)13-15-28-22(31)18-10-6-7-11-19(18)23(28)32/h4-11H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKAHJHQBJTVBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCN1C(=O)C2=CC=CC=C2C1=O)CCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

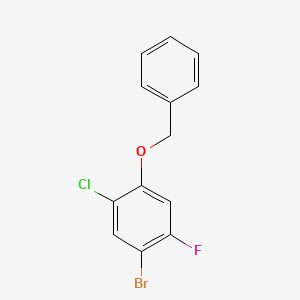
![2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine](/img/structure/B6307491.png)
![2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine](/img/structure/B6307499.png)
![t-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate](/img/structure/B6307513.png)
![N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine](/img/structure/B6307517.png)
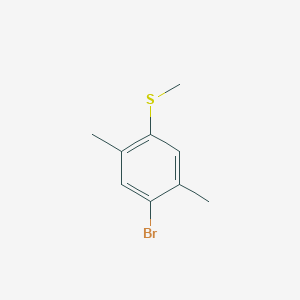

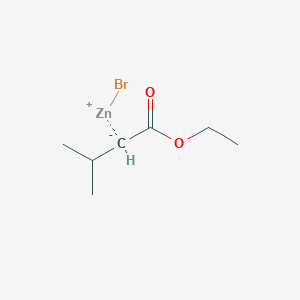

![Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate hydrobromide](/img/structure/B6307553.png)
![t-Butyl {2-[4-(aminocarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate](/img/structure/B6307568.png)
